YKL-06-061

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

YKL-06-061 ist ein potenter und selektiver Inhibitor von Salz-induzierbaren Kinasen (SIK), der speziell auf SIK1, SIK2 und SIK3 abzielt, mit IC50-Werten von 6,56 Nanomolar, 1,77 Nanomolar bzw. 20,5 Nanomolar .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Syntheseweg umfasst typischerweise die folgenden Schritte :

Bildung des Pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen in den Pyrimidin-Kern eingeführt.

Abschließende Kupplungsreaktionen: Das Endprodukt wird durch Kupplung des Zwischenprodukts mit spezifischen Reagenzien unter optimierten Bedingungen erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Optimierung der Reaktionsbedingungen: Sicherstellung hoher Ausbeute und Reinheit.

Skalierung der Reaktionen: Verwendung von Industrie-Reaktoren und -ausrüstung.

Reinigung und Qualitätskontrolle: Einsatz von Techniken wie Kristallisation, Chromatographie und Spektroskopie, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.

Wissenschaftliche Forschungsanwendungen

Inhibition of SIK Kinases

YKL-06-061 has been identified as a potent inhibitor of salt-inducible kinases (SIKs), particularly SIK2, SIK1, and SIK3. The compound exhibits the following inhibitory potencies:

| Target | IC50 (nM) |

|---|---|

| SIK2 | 1.77 |

| SIK1 | 6.56 |

| SIK3 | 20.5 |

These values indicate a strong affinity for SIK2, suggesting its potential use in modulating pathways involved in cellular signaling and metabolism .

Effects on Pigmentation

In vitro studies have shown that this compound can significantly upregulate the expression of genes associated with pigmentation, such as MITF (Microphthalmia-associated transcription factor) and TRPM1 (Transient receptor potential cation channel subfamily M member 1). This effect was validated through experiments involving human skin explants treated topically with the compound over an eight-day period .

Anticonvulsant Activity

Research indicates that this compound may possess anticonvulsant properties. In a mouse model of epilepsy induced by pentylenetetrazole, administration of this compound at a dosage of 20 mg/kg resulted in a notable decrease in seizure severity. This suggests its potential utility in treating seizure disorders .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, caution is advised due to reported safety concerns including potential toxicity at higher concentrations. The compound has been associated with various hazard statements that highlight the need for careful handling .

Case Study 1: Pigmentation Enhancement

A study published in Cell Reports demonstrated the effects of this compound on melanocyte function and pigmentation enhancement in human skin explants. The compound was shown to dose-dependently increase pigmentation markers, suggesting therapeutic applications in skin disorders related to pigmentation deficiencies .

Case Study 2: Anticonvulsant Effects

In another study focusing on epilepsy models, this compound was administered to evaluate its impact on seizure frequency and intensity. Results indicated a significant reduction in both parameters, supporting further investigation into its mechanisms and potential as an anticonvulsant agent .

Wirkmechanismus

Target of Action

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . The primary targets of this compound are SIK1, SIK2, and SIK3 . The IC50 values for SIK1, SIK2, and SIK3 are 6.56 nM, 1.77 nM, and 20.5 nM, respectively . SIKs are a family of serine/threonine kinases that play crucial roles in cellular processes such as inflammation, metabolism, and transcription regulation.

Mode of Action

This compound interacts with its targets (SIK1, SIK2, and SIK3) by inhibiting their kinase activity . This inhibition is reversible , meaning the compound can bind and unbind from the kinase, allowing for dynamic control of SIK activity.

Biochemical Pathways

The inhibition of SIKs by this compound affects various biochemical pathways. One notable effect is the dose-dependent upregulation of MITF and TRPM1 mRNA levels in vitro . MITF is a transcription factor crucial for melanocyte development and function, while TRPM1 is a protein involved in melanin synthesis. Therefore, this compound may influence pigmentation pathways.

Pharmacokinetics

The compound’s potent and selective inhibition of siks suggests it has sufficient bioavailability to exert its effects at the cellular level .

Result of Action

The molecular and cellular effects of this compound’s action include the upregulation of MITF and TRPM1 mRNA levels . This upregulation suggests that this compound may enhance melanin synthesis, leading to increased pigmentation. In fact, this compound has been shown to induce significant pigmentation after 8 days of topical treatment of human skin explants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of YKL-06-061 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps :

Formation of the pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of functional groups: Various functional groups are introduced to the pyrimidine core through substitution reactions.

Final coupling reactions: The final product is obtained by coupling the intermediate with specific reagents under optimized conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: Ensuring high yield and purity.

Scaling up the reactions: Using industrial reactors and equipment.

Purification and quality control: Employing techniques such as crystallization, chromatography, and spectroscopy to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

YKL-06-061 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen werden üblicherweise eingesetzt, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

YKL-06-062: Eine eng verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf Salz-induzierbare Kinasen.

Einzigartigkeit von YKL-06-061

This compound zeichnet sich durch seine hohe Selektivität und Potenz gegenüber SIK1, SIK2 und SIK3 aus. Seine Fähigkeit, nach topischer Anwendung eine signifikante Pigmentierung zu induzieren, macht es zu einem vielversprechenden Kandidaten für dermatologische Anwendungen .

Biologische Aktivität

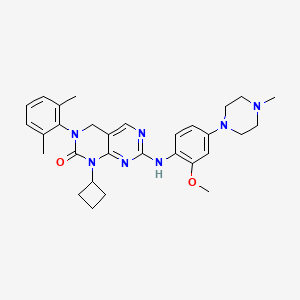

1-Cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one, also known by its CAS number 2172617-15-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H37N7O2, with a molecular weight of 527.66 g/mol. The structure includes a pyrimidine core with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H37N7O2 |

| Molecular Weight | 527.66 g/mol |

| CAS Number | 2172617-15-9 |

The biological activity of this compound primarily involves its interaction with specific molecular targets that are associated with various cellular pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting cell migration and invasion.

- Disrupting angiogenesis, the formation of new blood vessels which tumors require for growth.

A notable study conducted on non-small cell lung cancer (NSCLC) cells indicated a dose-dependent inhibition of cell proliferation when treated with this compound, suggesting its potential as a therapeutic agent in oncology .

Case Studies

- Study on NSCLC : A study published in Cancer Research highlighted the efficacy of 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one against NSCLC. The compound was administered in vitro and resulted in a significant reduction in tumor cell viability compared to control groups .

- In vivo Studies : In animal models, the compound demonstrated promising results in reducing tumor size and improving survival rates when combined with existing chemotherapeutic agents. This synergistic effect opens avenues for combination therapies in cancer treatment .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics and a half-life suitable for once-daily dosing regimens.

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of new compounds. Current data indicate that while there are some side effects associated with high doses, the compound shows a relatively low toxicity profile at therapeutic doses .

Eigenschaften

IUPAC Name |

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBAXIVNAHMIGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary finding of the research paper regarding YKL-06-061?

A1: The research demonstrates that this compound, a compound that blocks salt-inducible kinases (SIKs), effectively prevented seizures induced by pentylenetetrazole (PTZ) in mice []. This suggests that SIKs could be potential therapeutic targets for epilepsy treatment, and this compound might serve as a lead compound for developing novel anti-seizure medications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.